3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F6N2S/c26-24(27,28)17-7-3-5-15(11-17)14-34-23-21(13-32)19-9-1-2-10-20(19)22(33-23)16-6-4-8-18(12-16)25(29,30)31/h3-8,11-12H,1-2,9-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZDECMEXUJDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=CC(=CC=C4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Research Implications
- Drug Development : The dual -CF₃ groups in the target compound make it a candidate for CNS drugs targeting lipid-rich environments .
- Catalysis : Methylbenzyl analogs (e.g., CB31548892 ) show promise in asymmetric catalysis due to tunable electronic profiles.
- Limitations : High molecular weight and lipophilicity may necessitate structural optimization for improved pharmacokinetics .
Q & A
Basic: What are the key synthetic pathways for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including:
- Chlorination : Using phosphorus oxychloride to introduce chlorine at position 3 of the isoquinoline core .
- Trifluoromethylation : Employing trifluoromethyl sulfonic anhydride or analogous agents to functionalize the benzyl and phenyl groups .
- Sulfanyl linkage : A thiol-alkylation step to connect the benzylsulfanyl moiety to the isoquinoline backbone .
Characterization : Intermediates are validated via /-NMR, HPLC (≥95% purity), and mass spectrometry. Reaction progress is monitored by TLC with UV visualization .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Critical parameters include:
- Temperature : Controlled heating (80–120°C) for trifluoromethylation to minimize side reactions like defluorination .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of trifluoromethyl groups .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) may accelerate coupling steps, but require rigorous exclusion of oxygen .
Example : A 15% yield increase was reported when replacing DMF with THF in the sulfanyl linkage step due to reduced byproduct formation .
Basic: Which analytical techniques are most reliable for confirming structural integrity?
- NMR spectroscopy : -NMR is critical for verifying trifluoromethyl group retention (δ −60 to −70 ppm) .
- HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) confirms molecular weight and detects trace impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline ring system .
Advanced: How should researchers design in vitro assays to evaluate biological activity?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., tetrahydroisoquinoline derivatives inhibiting protein kinases) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate, using ATPase or fluorescence-based assays .
- Control compounds : Include positive controls (e.g., staurosporine for kinase inhibition) and structurally simplified analogs to establish baseline activity .
Advanced: How can contradictory data on biological activity between studies be resolved?
Common sources of discrepancy include:
- Assay variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) to minimize batch effects .
- Solubility issues : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .
- Metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR)?
- Substituent variation : Modify the benzylsulfanyl group (e.g., replace trifluoromethyl with cyano) to assess steric/electronic effects .
- Scaffold hopping : Compare activity against 5,6,7,8-tetrahydroisoquinoline vs. quinazolinimine analogs (see for structural templates) .
- Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes to target proteins .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Typically <1 mg/mL in aqueous buffers; use co-solvents (e.g., 10% PEG-400) for in vitro assays .
- Stability : Degrades under UV light (λ >300 nm); store in amber vials at −20°C .
- LogP : Predicted ~3.5 (via ChemDraw), indicating moderate membrane permeability .
Advanced: How can metabolic pathways be elucidated for this compound?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify hydroxylated or demethylated metabolites .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Advanced: What purification challenges arise, and how are they addressed?
- Byproduct removal : Silica gel chromatography (hexane/EtOAc gradient) separates sulfoxide byproducts from the target compound .
- Scale-up limitations : Switch from flash chromatography to preparative HPLC for >10 g batches, using methanol/water gradients .
Basic: What safety protocols are essential during synthesis?
- Handling trifluoromethylating agents : Use Schlenk lines under inert gas (N/Ar) to avoid moisture-sensitive reagent degradation .
- Waste disposal : Neutralize phosphorus oxychloride with ice-cold sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
